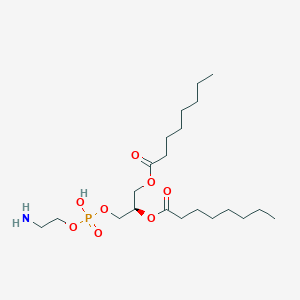![molecular formula C24H33N3 B3025691 N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is structurally related to fentanyl , a potent opioid analgesic. The primary targets of this compound are likely to be the μ-opioid receptors , which play a crucial role in pain perception and reward.
Mode of Action
As an opioid, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is expected to interact with its targets, the μ-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them, resulting in analgesic effects. The compound’s interaction with its targets can lead to changes in the perception of pain and potentially produce feelings of euphoria.
Biochemical Pathways
The metabolism of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in urine .
Result of Action
The activation of μ-opioid receptors by N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can result in a range of molecular and cellular effects. These include decreased perception of pain, sedation, and potential feelings of euphoria. It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
The action, efficacy, and stability of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be influenced by various environmental factors. These may include the presence of other substances, the pH of the environment, and individual genetic factors that can affect drug metabolism. For instance, certain genetic polymorphisms can affect the function of enzymes involved in the metabolism of opioids, potentially influencing the drug’s efficacy and the risk of adverse effects .
Biochemische Analyse
Biochemical Properties
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine plays a significant role in biochemical reactions, particularly in its interaction with opioid receptors. This compound binds to the mu-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction ultimately results in analgesic effects. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine interacts with other proteins and enzymes involved in pain signaling pathways, further enhancing its analgesic properties .
Cellular Effects
The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival. Additionally, this compound can alter gene expression by influencing transcription factors involved in pain and stress responses .
Molecular Mechanism
The molecular mechanism of action of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon binding to the mu-opioid receptor, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and resulting in analgesic effects. Furthermore, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can inhibit other enzymes involved in pain signaling, such as phosphodiesterases, which further enhances its analgesic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although potential tolerance and dependence may develop with prolonged use .
Dosage Effects in Animal Models
The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine vary with different dosages in animal models. At low doses, this compound produces potent analgesic effects without significant adverse effects. At higher doses, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve analgesia, and exceeding this dose can lead to toxicity .
Metabolic Pathways
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The primary metabolic transformations include N-dealkylation, hydroxylation, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The metabolites of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine are excreted primarily through the urine .
Transport and Distribution
The transport and distribution of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can bind to plasma proteins, which influences its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are critical for its pharmacological effects .
Subcellular Localization
The subcellular localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications. The localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine in the endoplasmic reticulum and Golgi apparatus is crucial for its processing and trafficking to the cell surface, where it can interact with opioid receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bipiperidinyl 4-ANPP kann aus N-Phenethyl-4-Piperidinon und Anilin synthetisiert werden, gefolgt von einer Reduktion . Ein anderes Verfahren beinhaltet die Verwendung von 4-Anilino-Piperidin und das selektive Hinzufügen der Phenethylgruppe . Diese Verfahren werden typischerweise unter kontrollierten Laborbedingungen durchgeführt, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Bipiperidinyl 4-ANPP beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten, da sie in analytischen und forensischen Anwendungen verwendet wird .
Analyse Chemischer Reaktionen
Reaktionstypen
Bipiperidinyl 4-ANPP unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Verbindungen erzeugt .
Wissenschaftliche Forschungsanwendungen
Bipiperidinyl 4-ANPP wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Wirkmechanismus
Bipiperidinyl 4-ANPP übt seine Wirkungen aus, indem es mit Opioidrezeptoren im Körper interagiert. Es wirkt als Vorläufer von Fentanyl, das an den μ-Opioidrezeptor bindet, was zu analgetischen und euphorischen Wirkungen führt . Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Neurotransmitterfreisetzung und die Modulation von Schmerzsignalwegen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-ANPP:
Despropionyl-Fentanyl: Ein weiterer Vorläufer von Fentanyl, strukturell ähnlich wie Bipiperidinyl 4-ANPP.
Einzigartigkeit
Bipiperidinyl 4-ANPP ist aufgrund seiner Bipiperidinylstruktur einzigartig, die es von anderen Fentanylvorläufern unterscheidet. Dieser strukturelle Unterschied kann seine Reaktivität und die Art der während der Synthese gebildeten Verunreinigungen beeinflussen .
Eigenschaften
IUPAC Name |
N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLNNINXFRTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)

